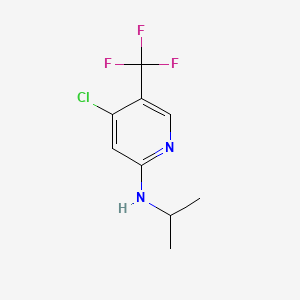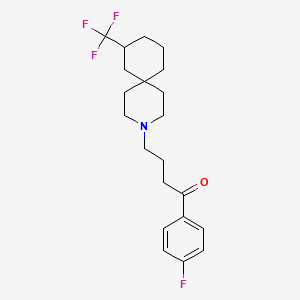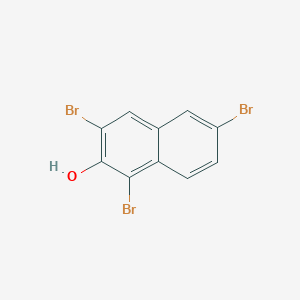![molecular formula C13H7F6NO B15292030 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-(trifluoromethyl)phenol and 3-fluoroaniline.
Reaction Conditions: The phenol derivative undergoes a nucleophilic aromatic substitution reaction with 3-fluoroaniline in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit or activate specific signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)aniline: Similar structure but lacks the phenoxy group.
3,5-Difluoro-4-(trifluoromethyl)phenol: Similar structure but lacks the aniline group.
2,4,6-Trifluoroaniline: Contains multiple fluorine atoms but differs in the substitution pattern.
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is unique due to the combination of its phenoxy and aniline groups, along with the presence of multiple fluorine atoms
Propriétés
Formule moléculaire |
C13H7F6NO |
|---|---|
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-2-1-3-10(20)12(7)21-11-8(15)4-6(5-9(11)16)13(17,18)19/h1-5H,20H2 |
Clé InChI |
CKXYHMZEUHIQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)


![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)






![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
